

5-Methoxybenzo[d]thiazol-2-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxybenzo[d]thiazol-2-amine

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An In-Depth Technical Guide to **5-Methoxybenzo[d]thiazol-2-amine**: Properties, Synthesis, and Applications

Introduction

5-Methoxybenzo[d]thiazol-2-amine is a high-purity, specialty chemical compound that serves as a crucial building block in modern pharmaceutical research and development. As a derivative of benzothiazole, a core structure known for its significant pharmacological properties, this compound is indispensable for medicinal chemists.^[1] Its unique structure, featuring an electron-donating methoxy group and a reactive nucleophilic amine, makes it a versatile precursor for synthesizing a wide array of complex heterocyclic systems and novel bioactive compounds.^[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, reactivity analysis, and key applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique molecular structure and identifiers.

- Chemical Name: **5-Methoxybenzo[d]thiazol-2-amine**^{[2][3]}
- CAS Number: 54346-87-1^[3]

- Molecular Formula: C₈H₈N₂OS[2]
- Molecular Weight: 180.23 g/mol [2]
- SMILES: COC1=CC2=C(C=C1)SC(=N2)N[3]
- Synonyms: 5-METHOXY-1,3-BENZOTHAZOL-2-AMINE[2]

Caption: Chemical structure of **5-Methoxybenzo[d]thiazol-2-amine**.

Physicochemical Properties

A summary of the key physicochemical properties is crucial for experimental design, including solubility tests, reaction temperature selection, and purification strategies.

Property	Value	Source(s)
Appearance	Off-white to yellow solid; Microcrystalline Powder	[1][2]
Melting Point	165-167 °C	[2]
Boiling Point	240 °C (decomposes)	[2][4]
Density	1.2425 g/cm ³	[2]
Solubility	Slightly soluble in methanol. Insoluble in water.	[2][4]
LogP	1.8871	[5]
Topological Polar Surface Area (TPSA)	48.14 Å ²	[5]

Synthesis Pathway and Experimental Protocol

The synthesis of benzothiazole derivatives often involves the cyclization of an appropriately substituted ortho-phenylenediamine. A reliable method for synthesizing **5-**

Methoxybenzo[d]thiazol-2-amine begins with the reduction of a nitroaniline precursor, followed by cyclization.[6]

Caption: Proposed synthetic workflow for **5-Methoxybenzo[d]thiazol-2-amine**.

Detailed Experimental Protocol

This protocol is a validated, self-consistent procedure for laboratory synthesis.

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine (Reduction)

- **Reaction Setup:** To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl_2) (3-4 equivalents).[6]
- **Acidification:** Add concentrated hydrochloric acid (HCl) portion-wise to the mixture. The acid catalyzes the reduction.[6]
- **Reflux:** Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]
- **Neutralization:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO_3) until the pH reaches approximately 8-9.[6]
- **Extraction:** Extract the product from the aqueous layer using ethyl acetate (3 x 50 mL).[6]
- **Drying and Concentration:** Combine the organic layers, dry them over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the intermediate, 4-methoxy-1,2-phenylenediamine.[6]

Step 2: Synthesis of **5-Methoxybenzo[d]thiazol-2-amine** (Cyclization)

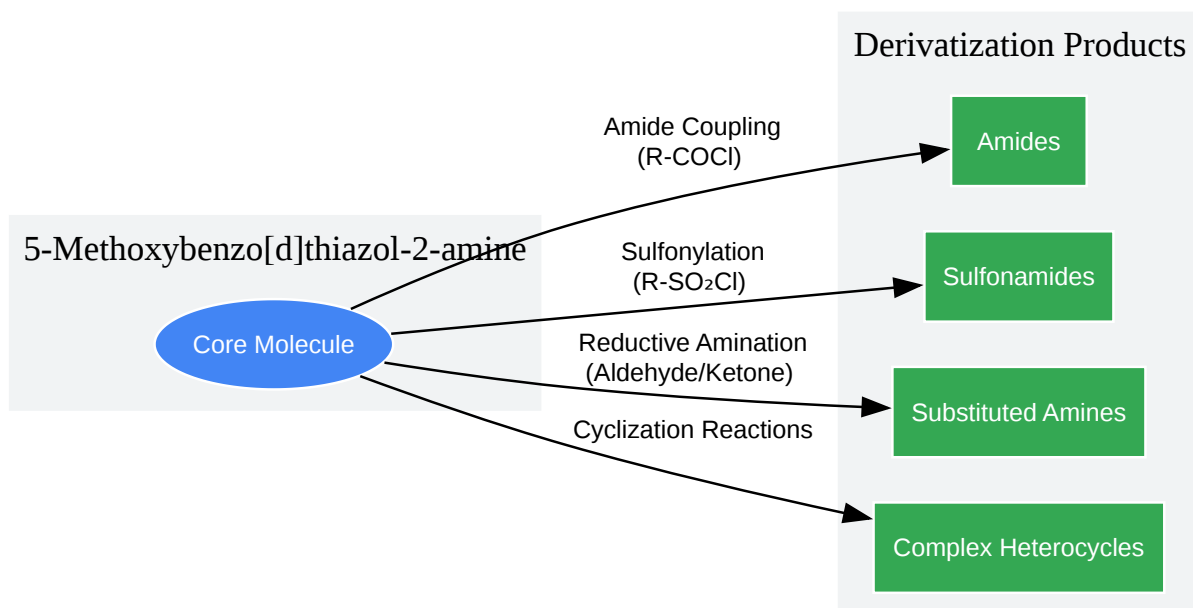
- **Reaction Setup:** Dissolve the 4-methoxy-1,2-phenylenediamine (1 equivalent) from Step 1 in a suitable solvent like ethanol.
- **Reagent Addition:** Add potassium thiocyanate (KSCN) (1.2 equivalents) to the solution.
- **Acidification:** Slowly add concentrated hydrochloric acid dropwise while stirring.
- **Reflux:** Heat the mixture to reflux and maintain for 4-6 hours, continuing to monitor via TLC.

- Workup: Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., NaOH solution) to precipitate the crude product.
- Purification: Filter the solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **5-Methoxybenzo[d]thiazol-2-amine**.

Reactivity and Strategic Applications

The benzothiazole core is a "privileged scaffold" in medicinal chemistry.^[1] The functional groups on **5-Methoxybenzo[d]thiazol-2-amine** dictate its reactivity and utility.

- 5-Methoxy Group: This electron-donating group fine-tunes the electronic properties and lipophilicity of the molecule, which can be critical for modulating biological activity and pharmacokinetic properties.^[1]
- 2-Amine Group: This primary amine is a highly reactive handle for facile derivatization. It readily participates in reactions such as amide coupling, sulfonylation, reductive amination, and further cyclization reactions, allowing for the construction of vast chemical libraries for structure-activity relationship (SAR) studies.^[1]



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Caption: Key derivatization reactions at the 2-amine position.

Primary Applications:

- **Drug Discovery:** It is a key intermediate in the synthesis of compounds targeting a wide range of diseases, including kinase inhibitors, antimicrobial agents, CNS-active compounds, and oncological therapeutics.[\[1\]](#)[\[7\]](#)[\[8\]](#)
- **Materials Science:** Used in the production of electroluminescent materials.[\[2\]](#)
- **Dye Industry:** Serves as an intermediate for manufacturing dyes like Cationic Brilliant Blue RL.[\[2\]](#)

Spectroscopic Data and Characterization

Structural confirmation and purity assessment are achieved through standard spectroscopic techniques. The expected data, based on its structure and analysis of similar compounds, are summarized below.[\[9\]](#)[\[10\]](#)

Technique	Expected Data
¹ H NMR	δ (ppm): ~3.8 (s, 3H, -OCH ₃), ~5.5-6.5 (br s, 2H, -NH ₂), ~6.8-7.5 (m, 3H, Ar-H). Aromatic protons will show splitting patterns characteristic of a trisubstituted benzene ring.
¹³ C NMR	δ (ppm): ~55-56 (-OCH ₃), ~105-125 (Aromatic CH carbons), ~130-155 (Aromatic quaternary carbons), ~165-170 (C2 carbon attached to amine).
IR (KBr)	ν (cm ⁻¹): ~3300-3450 (N-H stretch), ~2900-3100 (C-H stretch, aromatic & aliphatic), ~1600-1650 (N-H bend), ~1500-1600 (C=C & C=N stretch), ~1250 (C-O stretch, aryl ether).
Mass Spec (ESI-MS)	m/z: 181.04 [M+H] ⁺ for C ₈ H ₈ N ₂ OS.

General Protocol for Spectroscopic Analysis

- **NMR Spectroscopy:** Dissolve 5-25 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6). Use Tetramethylsilane (TMS) as an internal standard. Acquire 1H and ^{13}C spectra on a spectrometer operating at 300 MHz or higher.[\[10\]](#)
- **IR Spectroscopy:** Record the spectrum of the solid sample over a range of 4000-400 cm^{-1} using a KBr pellet or an ATR accessory.[\[10\]](#)
- **Mass Spectrometry:** Prepare a dilute solution (~10-100 $\mu g/mL$) in a volatile solvent like methanol. Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI) to observe the protonated molecular ion.[\[10\]](#)

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The following information is synthesized from available Safety Data Sheets (SDS).

- **Hazard Statements:** Irritating to eyes, respiratory system, and skin.[\[2\]](#) May be harmful if swallowed, inhaled, or in contact with skin.[\[11\]](#)
- **Precautionary Measures:**
 - Work in a well-ventilated area or under a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.
 - Avoid breathing dust, mist, or vapors.
 - Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
- **First Aid:**
 - If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[\[11\]](#)

- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
- If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.^[11]
- Storage: Store sealed in a cool, dry, and well-ventilated place, away from fire sources and strong oxidizing agents.^{[2][12]} Keep the container tightly closed.

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References

- 1. China Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. 5-methoxy-13-benzothiazol-2-amine CAS 54346-87-1 | hylandachemical [hylandachemical.com]
- 3. 5-Methoxy-1,3-benzothiazol-2-amine | CAS 54346-87-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2-AMINO-6-METHOXYBENZOTHAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Methoxybenzo[d]thiazol-2-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265578#5-methoxybenzo-d-thiazol-2-amine-chemical-properties]

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